molecular formula C20H19NO6 B14957464 N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14957464
M. Wt: 369.4 g/mol
InChI Key: PZRHGLWHTDWQTF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chromen-2-one (coumarin) moiety and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the chromen-2-one derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive coumarins.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with a chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The presence of the dimethoxyphenyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is a derivative of coumarin.

    Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the specific combination of the chromen-2-one core and the dimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H19NO6/c1-11-14-6-4-12(22)8-17(14)27-20(24)15(11)10-19(23)21-16-7-5-13(25-2)9-18(16)26-3/h4-9,22H,10H2,1-3H3,(H,21,23)

InChI Key

PZRHGLWHTDWQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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